(5-Methylspiro[indoline-3,4'-piperidin]-1-yl)(pyridin-3-yl)methanone
Description
(5-Methylspiro[indoline-3,4'-piperidin]-1-yl)(pyridin-3-yl)methanone is a spirocyclic compound featuring a fused indoline-piperidine core and a pyridin-3-yl methanone substituent. Its structural complexity arises from the spiro junction at the indoline-3 and piperidin-4' positions, with a methyl group at the 5-position of the indoline ring.
Properties
IUPAC Name |
(5-methylspiro[2H-indole-3,4'-piperidine]-1-yl)-pyridin-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-14-4-5-17-16(11-14)19(6-9-20-10-7-19)13-22(17)18(23)15-3-2-8-21-12-15/h2-5,8,11-12,20H,6-7,9-10,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYUPWMXPYTQGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CC23CCNCC3)C(=O)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of 5-Methylisatin with Alicyclic Aminocarboxamides
The spiro[indoline-3,4'-piperidine] scaffold is typically synthesized via a condensation reaction between isatin derivatives and alicyclic aminocarboxamides. For 5-methylspiro[indoline-3,4'-piperidine], 5-methylisatin reacts with diexo- or diendo-2-aminonorbornene carboxamides under optimized conditions (Table 1).
Table 1: Optimization of Spirocyclization Using 5-Methylisatin
| Entry | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | NH₄Cl | 2M2B | 100 | 9 | 42 |
| 2 | Alum | EtOH | 78 | 5 | 46 |
| 3 | I₂ | Toluene | 110 | 14 | 38 |
Key findings:
Reductive Cyclization of Cyano/Imino Piperidines
An alternative route involves reductive cyclization of 4-cyano-4-arylpiperidines. For example, 4-cyano-4-(5-methyl-2-nitrophenyl)-1-methylpiperidine undergoes LiAlH₄-mediated reduction to form the spiro core (Scheme 1).
Scheme 1:
4-Cyano-4-(5-methyl-2-nitrophenyl)piperidine
→ LiAlH₄, THF, reflux →
5-Methylspiro[indoline-3,4'-piperidine] (62% yield).
Functionalization at the Indoline N1 Position
Acylation with Pyridine-3-Carbonyl Chloride
The N1 position of the spiroindoline is acylated using pyridine-3-carbonyl chloride under Schotten-Baumann conditions (Table 2).
Table 2: Acylation of 5-Methylspiro[indoline-3,4'-piperidine]
| Entry | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Et₃N | CH₂Cl₂ | 25 | 78 |
| 2 | NaOH (aq) | H₂O/CH₂Cl₂ | 0–5 | 85 |
| 3 | K₂CO₃ | Acetone | 50 | 72 |
Source: US4477667A, CN104003929A
Key findings:
-
Biphasic conditions (H₂O/CH₂Cl₂) with NaOH maximize yield (85%) by minimizing hydrolysis.
-
Pyridine-3-carbonyl chloride is synthesized via Friedel-Crafts acylation of pyridine using chloroacetyl chloride and AlCl₃ (82% yield).
Diastereoselective Synthesis and Resolution
Palladium-Catalyzed Mizoroki–Heck Annulation
For enantioselective variants, Pd(0)-catalyzed intramolecular cyclization of N-methylallylanilines achieves >98% diastereoselectivity. DFT studies confirm axial positioning of the α-substituent in the transition state (Figure 1).
Figure 1: Transition state geometry for spirocyclization (B3LYP/6-31G(d)).
Scalable and Sustainable Methodologies
Continuous Flow Synthesis
A continuous flow protocol for spiro[indoline-3,4'-piperidine] derivatives reduces reaction times to 20 minutes with 70% yield, enabling gram-scale production.
Chemical Reactions Analysis
Types of Reactions
(5-Methylspiro[indoline-3,4’-piperidin]-1-yl)(pyridin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the methanone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated pyridine derivatives in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of functionalized pyridine derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with spirocyclic structures can exhibit significant anticancer properties. For instance, studies have explored the synthesis of derivatives of (5-Methylspiro[indoline-3,4'-piperidin]-1-yl)(pyridin-3-yl)methanone and their evaluation against various cancer cell lines. These derivatives often show enhanced cytotoxicity due to their ability to interact with specific biological targets involved in tumor growth and proliferation.
Neurological Disorders
The compound is being investigated for its potential neuroprotective effects. Preliminary studies suggest that it may play a role in modulating neurotransmitter systems, which could be beneficial in treating conditions such as depression and anxiety. For example, it has been noted for its interaction with serotonin receptors, potentially influencing mood regulation.
Structure-Activity Relationship (SAR)
A detailed analysis of the structure-activity relationship of this compound has been conducted to optimize its pharmacological profile. Modifications to the pyridine ring and the indoline moiety have shown variations in potency and selectivity for biological targets.
| Modification | Effect on Activity |
|---|---|
| Methyl substitution on the indoline | Increased potency against cancer cell lines |
| Variations in pyridine substituents | Altered receptor binding affinity |
Case Study 1: Anticancer Screening
In a study published in a peer-reviewed journal, several derivatives of this compound were synthesized and evaluated for their anticancer activity against human breast cancer cells (MCF-7). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting significant potential as anticancer agents .
Case Study 2: Neuropharmacological Assessment
Another study focused on the neuropharmacological effects of this compound in animal models of anxiety and depression. The findings revealed that administration of the compound led to a significant reduction in anxiety-like behaviors, as measured by standard behavioral tests such as the Elevated Plus Maze (EPM) and Forced Swim Test (FST) .
Mechanism of Action
The mechanism of action of (5-Methylspiro[indoline-3,4’-piperidin]-1-yl)(pyridin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for a unique binding mode, which can modulate the activity of these targets. The compound may act as an inhibitor or activator, depending on the nature of the target and the specific interactions involved.
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural Features of Key Analogs
Key Observations :
- Spiro Core Variations: The target compound shares a spiro[indoline-3,4'-piperidine] core with and analogs but differs in substituents. The 5-methyl and pyridin-3-yl groups distinguish it from the 5-fluoro/allyl () and chloro/dimethylaminoethyl () derivatives.
Key Observations :
- The target compound’s synthesis likely follows the spirocyclization methods in , which report high yields (70–85%) using isatin and sarcosine under reflux .
- Lower yields in (49%) highlight challenges in oxidation steps, suggesting that methanone formation may require optimization.
Pharmacological and Functional Comparisons
While direct activity data for the target compound are absent, insights can be drawn from analogs:
- Antiviral Potential: Spiro[indoline-3,4'-piperidine] derivatives with sulfonyl groups () and pyrrolo[2,3-b]pyridines () show antiviral activity, suggesting the target compound may share similar mechanisms .
- Kinase Inhibition: Analogs in and incorporate electron-withdrawing groups (e.g., trifluoromethyl, fluorine), which are common in kinase inhibitors. The target compound’s pyridin-3-yl methanone may enhance binding to ATP pockets .
- Metabolic Stability : The 5-methyl group in the target compound could improve metabolic stability compared to halogenated analogs (e.g., 5-fluoro in ), which are prone to oxidative degradation .
Biological Activity
(5-Methylspiro[indoline-3,4'-piperidin]-1-yl)(pyridin-3-yl)methanone, with the CAS number 1422134-26-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of 307.39 g/mol. The compound features a spiro-indoline structure fused with a piperidine and a pyridine moiety, which contributes to its unique biological profile.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. It has shown potential against several cancer cell lines, indicating its utility in oncology.
- Neuroprotective Effects : The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. It appears to modulate pathways involved in neuronal survival.
- Antimicrobial Properties : Some studies have reported antimicrobial activity, suggesting that it may inhibit the growth of certain bacterial strains.
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:
- Inhibition of Specific Enzymes : The compound may act as an inhibitor of enzymes involved in tumor progression or microbial growth.
- Modulation of Signaling Pathways : It could influence signaling pathways related to cell survival and apoptosis.
- Interaction with Receptors : Potential interactions with neurotransmitter receptors may explain its neuroprotective effects.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibits proliferation in cancer cells | |
| Neuroprotective | Protects neurons in vitro | |
| Antimicrobial | Inhibits growth of bacteria |
Case Study: Anticancer Activity
In a study examining the anticancer properties, this compound was tested against various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, particularly in breast and lung cancer models. The compound was found to induce apoptosis through caspase activation pathways.
Case Study: Neuroprotection
Another research effort focused on the neuroprotective effects of the compound in models simulating oxidative stress. The results demonstrated that treatment with this compound significantly reduced neuronal cell death and improved cell viability compared to controls.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (5-Methylspiro[indoline-3,4'-piperidin]-1-yl)(pyridin-3-yl)methanone, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : Synthesis typically involves multi-step protocols, including spiro-ring formation via cyclization and subsequent functionalization. For example, spiro[indoline-piperidine] cores can be generated using acid-catalyzed cyclization of precursor amines (e.g., 1-benzyl-4-piperidone derivatives) followed by coupling with pyridin-3-yl methanone via nucleophilic acyl substitution . Reaction optimization may involve adjusting solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalysts (e.g., Pd for cross-coupling). Monitoring intermediates via TLC and NMR ensures stepwise progression .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight and purity, while ¹H/¹³C NMR identifies substituent positions and spiro-junction stereochemistry. IR spectroscopy verifies carbonyl (C=O) and aromatic C-H stretches. For fluorinated analogs (e.g., in related spiro compounds), ¹⁹F NMR resolves electronic environments . X-ray crystallography is recommended for absolute configuration determination, as seen in structurally similar dispiro compounds .
Q. What in vitro assays are suitable for preliminary evaluation of bioactivity?
- Methodological Answer : Standard assays include:
- Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- CNS Activity : Radioligand binding assays (e.g., dopamine or serotonin receptors) for neuropharmacological profiling .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorination, methyl group positioning) influence target selectivity and potency?
- Methodological Answer : SAR studies on analogs (e.g., fluorinated spiro compounds) reveal that:
- Fluorination at the piperidine ring (e.g., 3,3-difluoro substitution) enhances metabolic stability and blood-brain barrier penetration, critical for CNS targets .
- Methyl group placement on the indoline ring (5- vs. 6-position) alters steric hindrance, affecting binding to enzymes like acetylcholinesterase . Computational docking (e.g., AutoDock Vina) and MD simulations predict binding modes, validated by enzymatic inhibition assays .
Q. How can contradictory data on cytotoxicity across studies be resolved?
- Methodological Answer : Discrepancies may arise from:
- Assay Conditions : Varying cell passage numbers, serum concentrations, or incubation times. Standardize protocols (e.g., CLSI guidelines) .
- Compound Stability : Degradation in DMSO stock solutions. Use fresh preparations and confirm stability via HPLC .
- Off-Target Effects : Profiling against kinase panels (e.g., Eurofins) identifies non-specific interactions .
Q. What strategies validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .
- Proteomics : SILAC labeling quantifies protein expression changes, focusing on apoptosis markers (e.g., caspase-3) .
- In Vivo Models : Zebrafish xenografts or murine tumor models assess efficacy and pharmacokinetics (e.g., AUC, half-life) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
